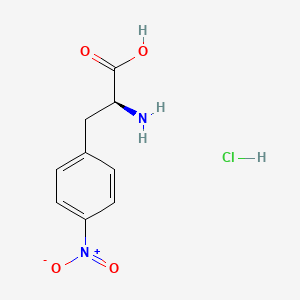
4-アミノ-3-ヒドロキシピリジン硫酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-hydroxypyridine Sulfate is an organic compound with the molecular formula C5H6N2O4S and a molecular weight of 190.18 g/mol . It is a pyridine derivative, which means it contains a nitrogen atom in its aromatic ring structure. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
科学的研究の応用
4-Amino-3-hydroxypyridine Sulfate has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 4-Amino-3-hydroxypyridine Sulfate is the acetylcholine receptors on cells . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system. They are key to many functions, including muscle contraction and heart rate regulation.
Mode of Action
4-Amino-3-hydroxypyridine Sulfate is metabolized by carbamic acid to form an active metabolite . This metabolite binds to acetylcholine receptors on cells . This binding results in increased levels of acetylcholine, which can lead to muscle contraction .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. The increased levels of acetylcholine resulting from the action of 4-Amino-3-hydroxypyridine Sulfate can lead to enhanced muscle contraction .
Pharmacokinetics
The pharmacokinetic profile of 4-Amino-3-hydroxypyridine Sulfate is clear and dose-proportional . The compound is metabolized by carbamic acid to form an active metabolite . It also has functional groups that make it soluble in water and able to cross the blood–brain barrier .
Result of Action
The binding of the active metabolite of 4-Amino-3-hydroxypyridine Sulfate to acetylcholine receptors leads to increased levels of acetylcholine . This can result in muscle contraction . In cell culture experiments, 4-amino-3-hydroxypyridine inhibited the growth of rat striatal neurons .
Action Environment
The action, efficacy, and stability of 4-Amino-3-hydroxypyridine Sulfate can be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . More research is needed to fully understand how other environmental factors may influence the action of this compound.
準備方法
Synthetic Routes and Reaction Conditions
4-Amino-3-hydroxypyridine Sulfate can be synthesized through several methods. One common method involves the pyridinization of bio-based furfural in water over a Raney Fe catalyst. This method is environmentally friendly and yields 3-hydroxypyridine at 120°C with ammonia as the nitrogen source . Another method involves the hydrolysis of chloropyridine, which is a traditional industrial process .
Industrial Production Methods
In industrial settings, the synthesis of pyridine derivatives like 4-Amino-3-hydroxypyridine Sulfate often involves the Chichibabin process. This process uses high temperatures (350–550°C) and petroleum-based starting materials such as acetaldehyde and formaldehyde . newer methods focus on using renewable biomass derivatives to reduce environmental impact .
化学反応の分析
Types of Reactions
4-Amino-3-hydroxypyridine Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Similar Compounds
2-Amino-3-hydroxypyridine: Similar structure but different position of the amino group.
3-Hydroxy-4-aminopyridine: Similar structure but different position of the hydroxyl group
Uniqueness
4-Amino-3-hydroxypyridine Sulfate is unique due to its specific arrangement of functional groups, which gives it distinct chemical and biological properties. Its sulfate group enhances its solubility in water, making it more versatile for various applications .
特性
IUPAC Name |
(4-aminopyridin-3-yl) hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4S/c6-4-1-2-7-3-5(4)11-12(8,9)10/h1-3H,(H2,6,7)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGMFPQJLJNNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100130-15-2 |
Source


|
| Record name | (4-Amino-3-pyridyl) hydrogen sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-AMINO-3-PYRIDYL) HYDROGEN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2432XF5PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)





